molecular formula C10H20O B1595596 3,5-Dimethyl-4-octanone CAS No. 7335-17-3

3,5-Dimethyl-4-octanone

Cat. No.: B1595596
CAS No.: 7335-17-3
M. Wt: 156.26 g/mol
InChI Key: HIYIOWIWNUWNKQ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-octanone is an organic compound with the molecular formula C10H20O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is known for its distinct structural features, which include a branched carbon chain with two methyl groups attached to the fourth carbon atom. It is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethyl-4-octanone can be synthesized through several methods. One common approach involves the alkylation of 3,5-dimethyl-4-octanol using a suitable alkyl halide in the presence of a strong base. Another method includes the oxidation of 3,5-dimethyl-4-octanol using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, this compound is typically produced through catalytic processes that ensure high yield and purity. One such method involves the catalytic hydrogenation of 3,5-dimethyl-4-octene in the presence of a metal catalyst like palladium or platinum. This process is carried out under controlled temperature and pressure conditions to achieve optimal results.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-octanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids using strong oxidizing agents.

    Reduction: It can be reduced to 3,5-dimethyl-4-octanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.

Major Products Formed

    Oxidation: 3,5-Dimethyl-4-octanoic acid.

    Reduction: 3,5-Dimethyl-4-octanol.

    Substitution: Various substituted ketones depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethyl-4-octanone has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving ketones.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-octanone involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The carbonyl group in the compound is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved include the activation of the carbonyl group and subsequent nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-2-hexanone
  • 3,5-Dimethyl-4-heptanone
  • 3,5-Dimethyl-4-nonanone

Uniqueness

3,5-Dimethyl-4-octanone is unique due to its specific branching and the position of the carbonyl group. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. Its reactivity and stability under various conditions also contribute to its uniqueness in chemical synthesis and industrial applications.

Properties

IUPAC Name

3,5-dimethyloctan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-5-7-9(4)10(11)8(3)6-2/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYIOWIWNUWNKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338017
Record name 3,5-Dimethyl-4-octanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7335-17-3
Record name 3,5-Dimethyl-4-octanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7335-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-4-octanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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